molecular formula C7H10N2O4 B14071235 (Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt

(Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt

Cat. No.: B14071235
M. Wt: 186.17 g/mol
InChI Key: ZWNSXPIVYODLLM-UHFFFAOYSA-N
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Description

(Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt: is a chemical compound known for its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt typically involves the reaction of furyl-2-carboxylic acid with methoxyamine under specific conditions to form the methoxyimino derivative. This intermediate is then reacted with ammonium hydroxide to yield the final ammonium salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted methoxyimino compounds .

Scientific Research Applications

(Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt involves its interaction with specific molecular targets and pathways. The methoxyimino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

(Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt: can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

azane;2-(furan-2-yl)-2-methoxyiminoacetic acid

InChI

InChI=1S/C7H7NO4.H3N/c1-11-8-6(7(9)10)5-3-2-4-12-5;/h2-4H,1H3,(H,9,10);1H3

InChI Key

ZWNSXPIVYODLLM-UHFFFAOYSA-N

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)O.N

Origin of Product

United States

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